Galacardin A

Antimicrobial Glycopeptide MRSA

Galacardin A (CAS 137801-55-9) is a naturally occurring glycopeptide antibiotic isolated from Saccharothrix sp. SANK 64289.

Molecular Formula C101H121Cl2N9O46
Molecular Weight 2268.0 g/mol
CAS No. 137801-55-9
Cat. No. B235953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalacardin A
CAS137801-55-9
Synonymsgalacardin A
Molecular FormulaC101H121Cl2N9O46
Molecular Weight2268.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
InChIInChI=1S/C101H121Cl2N9O46/c1-32-70(120)48(104)26-60(143-32)154-87-39-11-18-52(47(103)21-39)148-55-23-40-22-54(88(55)158-101-89(79(129)75(125)59(31-116)153-101)155-61-27-49(105)71(121)33(2)144-61)146-42-14-7-36(8-15-42)86(157-100-83(133)78(128)74(124)58(30-115)152-100)68(111-90(135)63(106-4)35-5-12-43(13-6-35)147-97-84(134)80(130)85(34(3)145-97)156-99-82(132)77(127)73(123)57(29-114)151-99)94(139)108-65(38-10-17-53(46(102)20-38)149-98-81(131)76(126)72(122)56(28-113)150-98)91(136)109-66(40)93(138)107-64-37-9-16-50(118)44(19-37)62-45(24-41(117)25-51(62)119)67(96(141)142)110-95(140)69(87)112-92(64)137/h5-25,32-34,48-49,56-61,63-87,89,97-101,106,113-134H,26-31,104-105H2,1-4H3,(H,107,138)(H,108,139)(H,109,136)(H,110,140)(H,111,135)(H,112,137)(H,141,142)
InChIKeyVZHGBVYVAUUUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Galacardin A CAS 137801-55-9 – Glycopeptide Antibiotic for Scientific Procurement and Research Selection


Galacardin A (CAS 137801-55-9) is a naturally occurring glycopeptide antibiotic isolated from Saccharothrix sp. SANK 64289 [1]. It belongs to the avoparcin-type group of glycopeptides and is structurally characterized as a complex oligopeptide with a molecular weight of 2268.0 g/mol and the molecular formula C101H121Cl2N9O46 [1][2]. Its primary biological property is antimicrobial activity against Gram-positive bacteria [1][2].

Galacardin A CAS 137801-55-9 – Scientific Rationale Against Unverified Substitution


Substituting Galacardin A with other avoparcin-type glycopeptides (e.g., β-avoparcin, vancomycin) or even its co-produced congener Galacardin B is scientifically unsound due to quantifiable differences in sugar composition and resulting in vivo efficacy. Despite structural similarities within the class, subtle variations in glycosylation directly impact both antimicrobial potency and in vivo protective activity, as demonstrated in head-to-head comparisons [1]. Therefore, experimental reproducibility and valid cross-study comparisons require explicit use of Galacardin A.

Galacardin A CAS 137801-55-9 – Comparative Evidence Guide for Scientific Selection


In Vitro Antimicrobial Activity of Galacardin A vs. β-Avoparcin and Vancomycin Against MRSA

In direct head-to-head comparisons, Galacardin A demonstrates strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to those of vancomycin (VCM) and β-avoparcin (AVP) [1]. Against S. aureus SANK 70589 (MRSA), the MIC of Galacardin A is 12.5 µg/mL, identical to that of vancomycin [1]. Against S. aureus SANK 70689 (MRSA), the MIC of Galacardin A is 12.5 µg/mL, compared to 12.5 µg/mL for β-avoparcin [1].

Antimicrobial Glycopeptide MRSA

In Vivo Protective Efficacy of Galacardin A in Murine S. aureus Infection Model

The in vivo protective activity of Galacardin A was directly compared to that of β-avoparcin in a mouse model of Staphylococcus aureus infection [1]. The ED50 value for Galacardin A was 19.0 mg/kg, while β-avoparcin exhibited an ED50 of 17.0 mg/kg [1].

In Vivo Efficacy Staphylococcus

Structural Differentiation: Galacardin A Contains Two Moles of Galactose vs. Zero in β-Avoparcin

Galacardin A is structurally differentiated from its closest analog, β-avoparcin, by its unique glycosylation pattern. While β-avoparcin contains no galactose, Galacardin A incorporates two moles of galactose into its structure [1][2].

Structure-Activity Glycosylation Natural Product

Antimicrobial Spectrum Differentiation: Galacardin A vs. Vancomycin

A direct comparison of antimicrobial spectra reveals a notable difference in activity against the anaerobic bacterium Bacteroides fragilis. Galacardin A shows an MIC of 25 µg/mL, whereas vancomycin exhibits an MIC of 50 µg/mL, indicating a 2-fold higher potency for Galacardin A under the tested conditions [1].

Antimicrobial Spectrum Glycopeptide Bacteroides

Differentiation from Co-Produced Galacardin B: Structural and Antimicrobial Basis

Galacardin A is structurally distinguished from its co-produced congener, Galacardin B, by the presence of two moles of galactose compared to one mole in Galacardin B [1]. This structural difference corresponds to a quantitative difference in antimicrobial activity against the standard S. aureus FDA209P strain, where Galacardin A exhibits an MIC of 1.56 µg/mL, while Galacardin B shows a lower potency with an MIC of 3.12 µg/mL [1].

Structure-Activity Glycosylation Natural Product

Galacardin A CAS 137801-55-9 – Validated Research Application Scenarios for Procurement


In Vitro Antimicrobial Screening Against Methicillin-Resistant S. aureus (MRSA)

Galacardin A is validated for use in in vitro antimicrobial susceptibility testing against MRSA. Direct comparative MIC data (12.5 µg/mL against S. aureus SANK 70589) demonstrates its potency is on par with vancomycin, a current clinical standard [1]. Procurement of Galacardin A is appropriate for studies evaluating new anti-MRSA agents or investigating glycopeptide structure-activity relationships.

In Vivo Murine Infection Model Studies for Glycopeptide Antibiotics

Galacardin A is validated for in vivo efficacy studies in murine models of Staphylococcus aureus infection. Its established ED50 value of 19.0 mg/kg, compared to 17.0 mg/kg for β-avoparcin, provides a quantitative benchmark for experimental design and interpretation [1]. This makes it a suitable reference compound for assessing new glycopeptide candidates or studying host-pathogen interactions.

Structure-Activity Relationship (SAR) Studies on Glycopeptide Glycosylation

The unique structural feature of Galacardin A—its specific glycosylation with two moles of galactose, in contrast to β-avoparcin's zero galactose units—makes it an essential comparator in SAR studies [1][2]. Its procurement is critical for researchers investigating how sugar modifications influence antimicrobial potency, spectrum, and in vivo performance.

Comparative Studies on Anaerobic Bacteroides fragilis Susceptibility

Galacardin A exhibits a 2-fold greater potency (MIC of 25 µg/mL) than vancomycin (MIC of 50 µg/mL) against the anaerobic pathogen Bacteroides fragilis [1]. This distinct activity profile supports its procurement and use as a tool compound for exploring glycopeptide activity against anaerobic bacteria and for comparative susceptibility studies.

Technical Documentation Hub

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